(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one
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Overview
Description
(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[45]decan-8-one is a spiro compound characterized by a unique structure that includes a spirocyclic framework with a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one typically involves the formation of the spirocyclic framework through a series of organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the spirocyclic ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxymethylene group typically yields carbonyl compounds, while reduction can produce alcohols.
Scientific Research Applications
(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: Another compound with a hydroxymethylene group and a spirocyclic framework.
Pyrrolopyrazine derivatives: These compounds also feature spirocyclic structures and have been studied for their biological activities.
Uniqueness
(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific spirocyclic structure and the presence of both hydroxymethylene and dioxaspirodecane moieties. This combination of features makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(7E)-7-(hydroxymethylidene)-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C9H12O4/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9/h6,10H,1-5H2/b7-6+ |
InChI Key |
SPKYTFNTGDQSFA-VOTSOKGWSA-N |
Isomeric SMILES |
C1CC2(C/C(=C\O)/C1=O)OCCO2 |
Canonical SMILES |
C1CC2(CC(=CO)C1=O)OCCO2 |
Origin of Product |
United States |
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